molecular formula C23H27N3O4 B2715542 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-99-9

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2715542
CAS No.: 618877-99-9
M. Wt: 409.486
InChI Key: CMDKTYYYJNGUMM-UHFFFAOYSA-N
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Description

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

  • Position 1: A 2-(dimethylamino)ethyl group, contributing basicity and solubility.
  • Position 4: A 4-propoxybenzoyl moiety, influencing lipophilicity.
  • Position 5: A pyridin-2-yl substituent, offering heteroaromatic interaction capabilities.

This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling modulation of physicochemical and biological properties through substituent variation.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-4-15-30-17-10-8-16(9-11-17)21(27)19-20(18-7-5-6-12-24-18)26(14-13-25(2)3)23(29)22(19)28/h5-12,20,27H,4,13-15H2,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTNSRXTENYKNZ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, also referred to as Y070-3710, is a complex organic compound belonging to the class of pyrrol-2(5H)-ones. This compound has garnered attention due to its potential biological activities, particularly in the areas of immunology and inflammation.

Chemical Structure and Properties

The molecular formula for this compound is C27H34N2O7, with a molecular weight of approximately 466.57 g/mol. The structure features a pyrrole ring substituted with various functional groups, including a dimethylaminoethyl group and a propoxybenzoyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC27H34N2O7
Molecular Weight466.57 g/mol
IUPAC Name1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
SMILESCC(C)NCC(C)(C)C(=O)C1=CC=CC=C1C(=O)O

Biological Activity

Research indicates that compounds within this chemical class exhibit significant biological activities, particularly as antagonists for formyl peptide receptors (FPRs). FPRs play a crucial role in mediating inflammatory responses and are implicated in various diseases.

The proposed mechanism of action involves the inhibition of FPR-mediated signaling pathways in immune cells. This inhibition can lead to reduced neutrophil activation and migration, which is beneficial in treating inflammatory diseases such as rheumatoid arthritis and asthma.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Y070-3710:

  • FPR Antagonism : A study demonstrated that Y070-3710 effectively competes with labeled ligands for binding to FPRs, indicating its potential as a specific antagonist that does not affect other receptors like FPR2 or FPR3.
  • Anti-inflammatory Effects : In vitro studies showed that treatment with Y070-3710 resulted in decreased production of pro-inflammatory cytokines in activated human neutrophils, suggesting its role in modulating inflammatory responses .
  • Synthesis and Derivatives : Various synthetic approaches have been developed to create derivatives of Y070-3710. These derivatives have been evaluated for enhanced biological activity, with some showing improved efficacy in inhibiting FPR-mediated pathways.

Comparative Analysis

A comparison with structurally similar compounds illustrates the unique properties of Y070-3710:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
4-benzoyl-3-hydroxy-5-phenyloctahydropyrrolo[1,2-a]pyrazineBenzoyl and hydroxy groupsAntagonist of FPRsMore complex ring structure
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-oneDimethylamino propyl groupSimilar FPR antagonismDifferent alkyl chain length
4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-oneDimethoxy substitutionPotential anti-inflammatory effectsVariations in methoxy groups

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents at positions 1, 4, and 5 (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Position 1 Substituent Position 4 Substituent Position 5 Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Synthesis Yield
Target Compound 2-(Dimethylamino)ethyl 4-Propoxybenzoyl Pyridin-2-yl C24H30N3O5 440.44* Not reported Not reported
1-(2-(Diethylamino)ethyl)-... 2-(Diethylamino)ethyl 4-Ethoxybenzoyl Pyridin-2-yl C25H32N3O5 454.55 Not reported Not reported
Compound 18 2-Hydroxypropyl 4-Methylbenzoyl 4-Ethylphenyl C23H26NO4 380.44 243–245 5%
Compound 20 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl C25H30NO4 408.52 263–265 62%
Compound 41 2-Hydroxypropyl 2-Ethoxybenzoyl 4-Isopropylphenyl C25H30NO5 424.52 128–130 44%
Compound 2-(Dimethylamino)ethyl 4-Isopropoxybenzoyl 3,4,5-Trimethoxyphenyl C27H34N2O7 498.57 Not reported Not reported

*Calculated based on molecular formula.

Key Observations

Position 1 Modifications: Dimethylaminoethyl vs. Hydroxypropyl vs. Aminoethyl: Hydroxypropyl substituents (e.g., in ) increase hydrophilicity but may reduce membrane permeability compared to tertiary amines.

Position 4 Modifications :

  • Propoxy vs. Ethoxy/Isopropoxy : The target’s propoxy group (C3H7O) enhances lipophilicity compared to ethoxy (C2H5O, ). Isopropoxy () introduces steric bulk, which may improve metabolic stability.
  • Benzoyl Substituent Position : Ortho-substitution (e.g., 2-ethoxybenzoyl in ) lowers melting points (128–130°C) compared to para-substituted analogs.

Position 5 Modifications: Pyridinyl vs. Phenyl Derivatives: Pyridin-2-yl (target) introduces a hydrogen-bond acceptor, unlike phenyl groups (e.g., 4-tert-butylphenyl in ). Electron-Donating Groups: 4-Dimethylaminophenyl (Compound 21, ) and 3,4,5-trimethoxyphenyl () may enhance electron density, affecting binding interactions.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Propoxy (target) and isopropoxy () groups balance solubility and membrane permeability.
  • Hydrogen Bonding: Pyridin-2-yl and hydroxyl groups (target) likely enhance target engagement compared to non-polar substituents.
  • Steric Effects : Bulky groups (e.g., tert-butyl in Compound 20) improve yields and thermal stability (higher melting points).

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including:

  • Pyrrole ring formation : Cyclization of precursor amines and ketones under controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Functionalization : Introduction of the 4-propoxybenzoyl group via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .
    Optimization : Adjust solvent polarity (e.g., switch from DCM to THF for better solubility) and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridine ring protons at δ 8.5–9.0 ppm; hydroxy group at δ 5.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated for C₂₄H₂₈N₃O₄: 438.47 g/mol) .
  • X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Substituent variation : Synthesize analogs with modified groups (e.g., replace propoxy with ethoxy or butoxy) and compare bioactivity .
  • Key parameters : Measure binding affinity (e.g., IC₅₀ via fluorescence polarization assays) and solubility (logP via shake-flask method) .
  • Example SAR data :
Substituent (R)IC₅₀ (nM)logP
Propoxy12.33.2
Ethoxy18.72.8
Butoxy9.53.6

Source : Analogous compounds in .

Q. What computational methods are effective for predicting target interactions and metabolic stability?

  • Docking studies : Use AutoDock Vina with protein targets (e.g., kinase domains) to identify binding poses. Validate with MD simulations (NAMD/GROMACS) .
  • ADME prediction : SwissADME or ADMETlab to assess permeability (Caco-2 model) and cytochrome P450 interactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Step 1 : Re-run NMR under standardized conditions (e.g., DMSO-d₆ at 25°C) and compare with literature values for analogous pyrrolones .
  • Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly between aromatic protons (pyridine vs. benzoyl groups) .
  • Step 3 : Cross-validate with IR spectroscopy (hydroxy stretch at 3200–3400 cm⁻¹) and elemental analysis .

Methodological Challenges

Q. What strategies mitigate low yields in the final cyclization step?

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., proline derivatives) .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Q. How can solubility issues in biological assays be addressed?

  • Co-solvents : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent precipitation .
  • Prodrug design : Introduce phosphate or acetate esters at the hydroxy group to enhance aqueous solubility .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity across studies: How to identify causative factors?

  • Variable purity : Ensure compounds are ≥95% pure (HPLC-UV) to exclude confounding effects from impurities .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Statistical validation : Apply ANOVA to compare datasets and identify outliers .

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